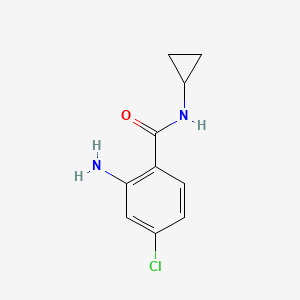
2-Amino-4-chloro-N-cyclopropylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-chloro-N-cyclopropylbenzamide is a chemical compound with the molecular formula C10H11ClN2O and a molecular weight of 210.66 g/mol . It appears as a white or off-white crystalline solid and is soluble in common organic solvents . This compound is significant in various fields, including organic synthesis and agriculture.
Preparation Methods
The synthesis of 2-Amino-4-chloro-N-cyclopropylbenzamide can be achieved through multiple routes. One common method involves the reaction of benzoyl chloride with cyclopropylamine to form 4-amino-N-cyclopropylbenzoyl chloride. This intermediate is then reacted with 2-chloroaniline under basic conditions to yield this compound . The reaction conditions typically involve the use of an appropriate solvent and maintaining a controlled temperature to ensure the desired product’s formation.
Chemical Reactions Analysis
2-Amino-4-chloro-N-cyclopropylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Amination: The amino group allows for further functionalization through amination reactions.
Common reagents used in these reactions include bases like sodium hydroxide and solvents such as dichloromethane . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Amino-4-chloro-N-cyclopropylbenzamide has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.
Agriculture: The compound is used in plant protection to control various pests and pathogens.
Pharmaceutical Research: It is investigated for potential therapeutic applications, although specific details on its medicinal uses are limited.
Mechanism of Action
The exact mechanism of action for 2-Amino-4-chloro-N-cyclopropylbenzamide is not well-documented. its functional groups suggest it may interact with biological targets through hydrogen bonding, van der Waals forces, and other non-covalent interactions. The molecular pathways involved would depend on the specific application and target organism or system.
Comparison with Similar Compounds
2-Amino-4-chloro-N-cyclopropylbenzamide can be compared to other benzamide derivatives, such as:
2-Amino-4-chlorobenzoic acid: Similar in structure but lacks the cyclopropyl group, which may affect its reactivity and applications.
4-Amino-2-chloro-N-cyclopropylbenzamide:
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and application potential.
Properties
CAS No. |
63887-20-7 |
|---|---|
Molecular Formula |
C10H11ClN2O |
Molecular Weight |
210.66 g/mol |
IUPAC Name |
2-amino-4-chloro-N-cyclopropylbenzamide |
InChI |
InChI=1S/C10H11ClN2O/c11-6-1-4-8(9(12)5-6)10(14)13-7-2-3-7/h1,4-5,7H,2-3,12H2,(H,13,14) |
InChI Key |
OSYHQZRVVFBTEP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2=C(C=C(C=C2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-[(2-carbamothioylethyl)(phenyl)amino]acetate](/img/structure/B13155423.png)
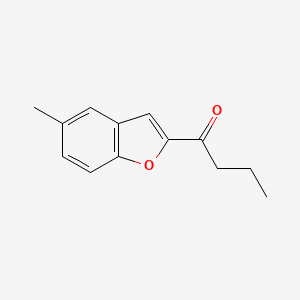
![2-Amino-4-{[(tert-butoxy)carbonyl]amino}benzoic acid](/img/structure/B13155427.png)
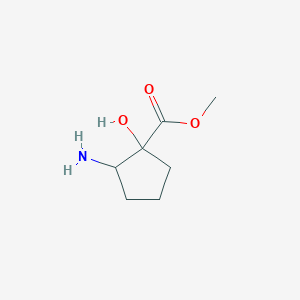
![Methyl 3'-methyl-8-oxaspiro[bicyclo[3.2.1]octane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13155438.png)

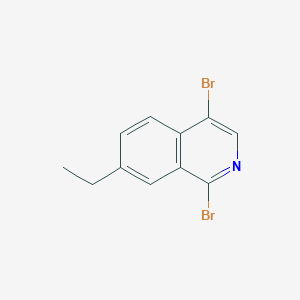
![(4R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanoic acid](/img/structure/B13155468.png)
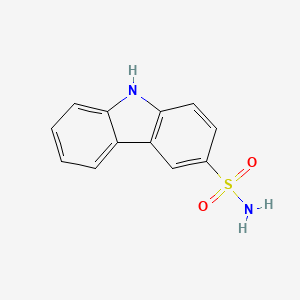

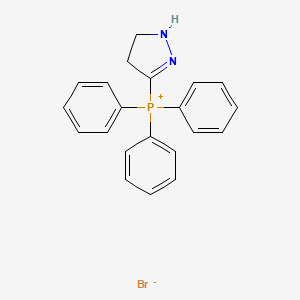
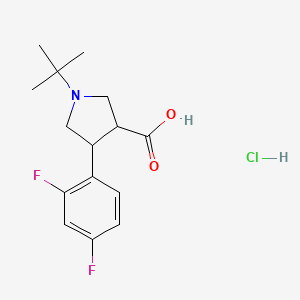
![4-[(2-Fluorophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13155491.png)
